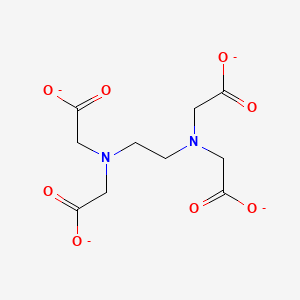Ethylenediaminetetraacetate
CAS No.: 150-43-6
Cat. No.: VC14391498
Molecular Formula: C10H12N2O8-4
Molecular Weight: 288.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 150-43-6 |
|---|---|
| Molecular Formula | C10H12N2O8-4 |
| Molecular Weight | 288.21 g/mol |
| IUPAC Name | 2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
| Standard InChI | InChI=1S/C10H16N2O8/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/p-4 |
| Standard InChI Key | KCXVZYZYPLLWCC-UHFFFAOYSA-J |
| SMILES | C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-] |
| Canonical SMILES | C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-] |
Introduction
Chemical Architecture and Fundamental Properties
Molecular Structure and Coordination Chemistry
Ethylenediaminetetraacetate (C₁₀H₁₆N₂O₈) features a centrosymmetric structure comprising two tertiary amine groups and four carboxylate moieties arranged in an octahedral geometry . This configuration provides six donor atoms (two nitrogen, four oxygen) capable of forming hexadentate complexes with metal ions. The compound’s IUPAC name—N,N′-1,2-ethanediylbis[N-(carboxymethyl)glycine]—precisely reflects its ethylenediamine backbone substituted with four acetic acid groups.
The stability constants (log K) of metal-ethylenediaminetetraacetate complexes vary significantly across the periodic table:
| Metal Ion | Log K Stability Constant |
|---|---|
| Fe³⁺ | 25.1 |
| Cu²⁺ | 18.8 |
| Ca²⁺ | 10.7 |
| Mg²⁺ | 8.8 |
These values, derived from potentiometric titration studies, demonstrate ethylenediaminetetraacetate’s preferential binding to transition metals over alkaline earth cations . The complexation process follows a stepwise protonation mechanism, with pH-dependent speciation governing metal binding efficiency.
Physicochemical Characteristics
Ethylenediaminetetraacetate exhibits distinct physical properties that influence its industrial handling and environmental behavior:
| Property | Value |
|---|---|
| Molecular Weight | 292.24 g/mol |
| Melting Point | 245°C (decomposition) |
| Water Solubility (20°C) | 0.1 g/L |
| pKa Values | 2.0, 2.7, 6.16, 10.26 |
| Partition Coefficient | log P = -3.4 |
The compound’s limited aqueous solubility necessitates conversion to sodium salts (e.g., trisodium ethylenediaminetetraacetate trihydrate) for most commercial applications . Thermal gravimetric analysis reveals dehydration events at 110-150°C followed by oxidative decomposition above 245°C, generating carbon oxides and nitrogen compounds .
Industrial Synthesis and Production Methodologies
Conventional Manufacturing Processes
The industrial synthesis of ethylenediaminetetraacetate follows a two-step cyanomethylation process:
-
Ethylenediamine reacts with formaldehyde and hydrogen cyanide to form tetranitrile intermediate
-
Alkaline hydrolysis converts nitrile groups to carboxylic acids
This route, while efficient, raises environmental concerns due to hydrogen cyanide usage. Modern variants employ sodium cyanide in controlled reactor conditions, achieving yields exceeding 85% with reduced cyanide waste . Alternative biosynthesis pathways using modified Pseudomonas strains remain experimental but show promise for sustainable production.
Global Production Metrics
Regional production capacity reflects diverse application demands:
| Region | Annual Capacity (Metric Tons) | Primary Applications |
|---|---|---|
| Asia | 220,000 | Detergents, Textile Processing |
| Europe | 75,000 | Pulp/Paper, Water Treatment |
| Americas | 45,000 | Pharmaceutical, Food Additives |
China dominates global supply chains, accounting for 68% of total production through centralized chemical parks implementing closed-loop wastewater systems .
Multidisciplinary Applications
Detergent and Cleaning Formulations
In laundry detergents, ethylenediaminetetraacetate achieves dual functionality:
-
Sequesters Ca²⁺/Mg²⁺ ions (water hardness) to enhance surfactant efficiency
-
Stabilizes bleach activators like tetraacetylethylenediamine through peroxide complexation
Biomedical Implementations
The compound’s metal chelation capacity underpins critical medical applications:
-
Anticoagulation: 1.5 mg/mL potassium ethylenediaminetetraacetate prevents blood coagulation by binding Ca²⁺ ions
-
Heavy Metal Chelation: Calcium disodium ethylenediaminetetraacetate treats lead poisoning with 85-95% urinary excretion efficiency
-
Radiopharmaceuticals: Gadolinium complexes serve as MRI contrast agents with renal clearance rates of 95% within 24 hours
Recent clinical trials investigate ethylenediaminetetraacetate’s potential in atherosclerosis management through selective calcium plaque removal, though nephrotoxicity risks require careful dosage control .
Environmental Dynamics and Ecotoxicology
Aquatic System Behavior
Ethylenediaminetetraacetate demonstrates complex environmental partitioning:
-
Photodegradation: Direct photolysis (λ = 290-400 nm) achieves 50% decomposition in 14 days under summer sunlight
-
Sediment Interaction: Low adsorption coefficient (Kd = 2.3 L/kg) facilitates groundwater penetration
-
Biodegradation: <5% mineralization in standard OECD tests due to microbial recalcitrance
Monitoring data from major European rivers shows dissolved concentrations ranging from 18-42 μg/L, with seasonal peaks correlating to agricultural runoff events .
Ecotoxicological Profiles
Species-specific toxicity thresholds highlight ecological risks:
| Organism | LC₅₀ (96h) | Primary Effect |
|---|---|---|
| Daphnia magna | 58 mg/L | Reproductive inhibition |
| Pseudokirchneriella | 12 mg/L | Photosynthetic apparatus damage |
| Oncorhynchus mykiss | 47 mg/L | Gill epithelium disruption |
Notably, metal-ethylenediaminetetraacetate complexes exhibit modified toxicity profiles—cadmium complexes show 3.2x higher bioavailability compared to free Cd²⁺ ions .
Regulatory Frameworks and Mitigation Strategies
Global regulations reflect evolving risk assessments:
-
EU Water Framework Directive: 10 μg/L environmental quality standard for surface waters
-
FDA: 200 ppm limit in processed foods as preservative (21 CFR 172.135)
-
REACH: Mandatory biodegradation testing for new chelating agent alternatives
Advanced wastewater treatment technologies achieve 92-97% ethylenediaminetetraacetate removal through ozonation (3 g O₃/g DOC) coupled with activated carbon filtration . Emerging plant-based alternatives like phytate and polyglutamic acid show potential but lack equivalent metal-binding capacity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume